3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide
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Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a furan ring, and a phenylpropanamide moiety
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
These interactions could lead to changes in the conformation or activity of the target protein, thereby modulating its function .
Biochemical Pathways
Given its potential target (lmptr1), it might be involved in the modulation of pteridine metabolism, which is crucial for the survival and virulence of certain parasitic protozoa .
Pharmacokinetics
For instance, its molecular weight (352.12 g/mol ) is within the range generally favorable for oral bioavailability.
Result of Action
Based on its potential antipromastigote activity, it might inhibit the growth and proliferation of certain parasitic protozoa by modulating pteridine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with phenylpropanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share a similar chlorophenyl group but differ in the heterocyclic ring structure.
3-(4-chlorophenyl)-2-furylacrylic acid: Similar in having a chlorophenyl and furan ring but differs in the functional groups attached.
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-10,12H,11,13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMADPAAZCSOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853311-43-0 |
Source
|
Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-PHENYLPROPANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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